Morpholine-4-carbodithioic acid
Overview
Description
Synthesis Analysis
The synthesis of Morpholine-4-carbodithioic acid and its derivatives involves various chemical pathways. A key strategy for the synthesis of substituted morpholines, including Morpholine-4-carbodithioic acid, involves a Pd-catalyzed carboamination reaction, showcasing the versatility in generating morpholine derivatives with potential for further functionalization (Leathen et al., 2009).
Molecular Structure Analysis
The molecular structure of Morpholine-4-carbodithioic acid derivatives is characterized by spectroscopic and X-ray crystallography methods. Studies on similar morpholine derivatives reveal detailed insights into their molecular geometry, confirming the presence of specific functional groups and the overall configuration of the molecule (Sarbu et al., 2013).
Chemical Reactions and Properties
Morpholine-4-carbodithioic acid participates in various chemical reactions, forming complexes with metals such as titanium, vanadium, chromium, and others. These complexes are characterized by their magnetic and spectroscopic properties, indicating the type of bonding and the coordination geometry around the metal ions (Aravamùdan et al., 1971).
Physical Properties Analysis
The physical properties of Morpholine-4-carbodithioic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, the crystal structure of potassium morpholine-4-carbodithioate monohydrate shows a bipyramidal reversed geometry, which could influence its solubility and reactivity (Mafud, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of Morpholine-4-carbodithioic acid, are determined by its functional groups and molecular structure. Studies on its reactivity with electrophiles and nucleophiles provide insights into potential synthetic applications and the formation of novel compounds (Fathalla et al., 2002).
Scientific Research Applications
Metal Complexes Synthesis and Characterization
- Complexes with Various Metals : Morpholine-4-carbodithioate (mdtc) complexes with titanium(IV), vanadium(IV), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II) have been synthesized and characterized using magnetic and spectroscopic techniques. These complexes, typically of the type M(mdtc)n, have diverse applications in inorganic chemistry and materials science (Aravamùdan, Brown, & Venkappayya, 1971).
- Lanthanide Complexes : Lanthanide morpholine-4-carbodithioate complexes have been prepared for lanthanides like La, Pr, Nd, Sm, Eu, and Gd. These complexes, characterized by IR spectra, electronic spectra, and other techniques, are of interest for their unique chemical and physical properties (Tang Ning et al., 1990).
Analytical Chemistry Applications
- Amperometric Metal Determination : 4-morpholine carbodithioate has been used in the amperometric determination of metal ions like Bi3+, Cu2+, Ni2+, Te4+, and Zn2+. This method is significant for its precision and efficiency in analyzing metal concentrations in various samples (Rao, Brar, & Puri, 1982).
- Spectrophotometric Determination of Metals : Potassium morpholine-4-carbodithioate has been used for the spectrophotometric determination of metals like copper, cobalt, nickel, and tellurium. This technique is crucial for trace metal analysis in various industrial and environmental samples (Gautam, Bansal, & Puri, 1981).
Medicinal Chemistry and Pharmacology
- Scaffold in Drug Design : Morpholine and its derivatives, including morpholine-4-carbodithioic acid, are prominent in medicinal chemistry. They are known for their biological activities and are used in developing various therapeutic agents. The morpholine ring, due to its versatility and advantageous properties, is a significant component in drug design (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety And Hazards
Future Directions
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described . Future research may focus on improving the efficiency of morpholine-organocatalysts .
properties
IUPAC Name |
morpholine-4-carbodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c8-5(9)6-1-3-7-4-2-6/h1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQMTQTYONMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
873-58-5 (hydrochloride salt) | |
Record name | 4-Morpholinedithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60189345 | |
Record name | 4-Morpholinedithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-4-carbodithioic acid | |
CAS RN |
3581-30-4 | |
Record name | 4-Morpholinedithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinedithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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